
1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a phenylsulfanyl group attached to the pyrimidine ring, which is further substituted with two methyl groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One efficient method involves the treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . This process involves a domino sequence of Michael addition, cyclization, and aerial oxidation.
Another method utilizes CuI nanoparticles as a highly efficient catalyst for the cyclocondensation reaction of 6-aminouracils, aromatic aldehydes, and urea in aqueous media at room temperature . This green and efficient protocol provides high yields and allows for the recycling of the catalyst without significant loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles and efficient catalytic systems, such as CuI nanoparticles, suggests potential scalability for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the phenylsulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted phenyl or pyrimidine compounds.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it useful in the development of novel materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various binding interactions, while the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological pathways and lead to specific pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyluracil: Lacks the phenylsulfanyl group, resulting in different chemical properties and applications.
Pyrido[2,3-d]pyrimidin-5-one: Contains a fused pyrimidine ring system, offering distinct biological activities.
Pyrimidino[4,5-d][1,3]oxazine:
Uniqueness
1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenylsulfanyl group, which imparts specific electronic and steric properties
Propiedades
Número CAS |
55832-80-9 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-13-8-10(11(15)14(2)12(13)16)17-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
QDKYQMNIHDAFAE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)N(C1=O)C)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)
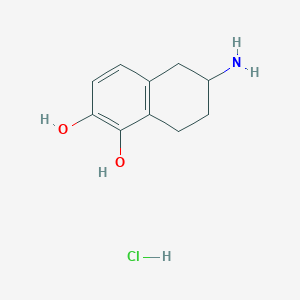
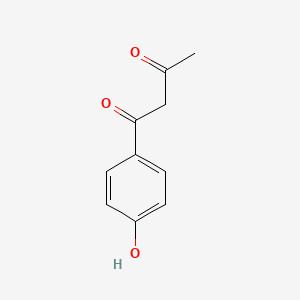
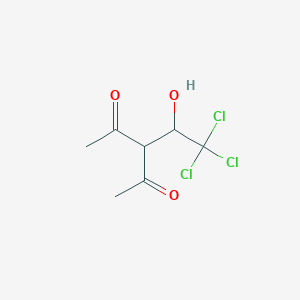

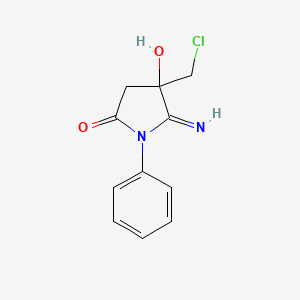
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
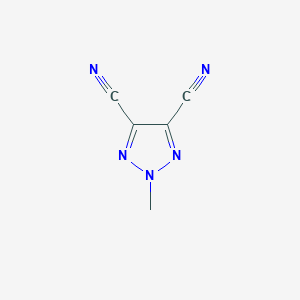
![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)
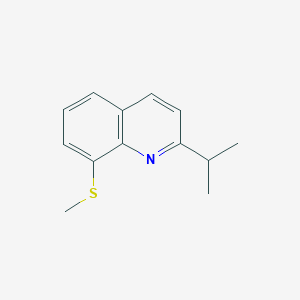
![1,3,5-Triazine, 2-chloro-4,6-bis[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]-](/img/structure/B14641495.png)
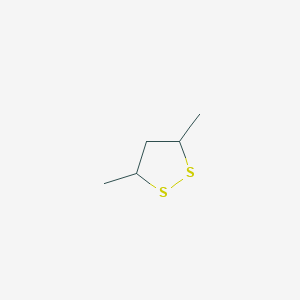
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
